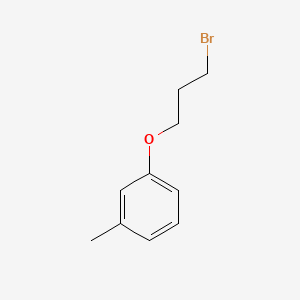

1-(3-Bromopropoxy)-3-methylbenzene

Beschreibung

Contextualization of Bromoalkoxyaryl Compounds in Modern Organic Synthesis

Bromoalkoxyaryl compounds, such as 1-(3-Bromopropoxy)-3-methylbenzene, represent a significant class of bifunctional building blocks. This class of compounds is characterized by an aromatic ring substituted with an alkoxy chain that is terminated by a bromine atom. The strategic combination of these two functionalities—an aryl ether and an alkyl bromide—within a single molecule provides a powerful tool for synthetic chemists.

The aryl ether group is a common structural motif in a vast number of biologically active compounds and functional materials. rsc.org While generally stable, the ether linkage can be a key structural element, and the aromatic ring itself can be subject to further functionalization. echemi.com On the other hand, the bromoalkane moiety is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. Bromine is an excellent leaving group in nucleophilic substitution reactions, making bromo-organic compounds crucial intermediates in a wide array of chemical transformations, including alkylation, cyclization, and cross-coupling reactions. The use of such compounds is a well-established strategy in organic synthesis for building molecular complexity. google.com

Rationale for Investigating this compound as a Versatile Synthetic Precursor

The investigation of this compound as a versatile synthetic precursor is justified by its inherent bifunctionality, which allows for a diverse range of chemical transformations. This versatility stems from the distinct reactivity of its two primary functional components: the 3-bromopropoxy chain and the 3-methylphenyl (m-tolyl) group.

The terminal bromine atom on the propoxy chain is highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups. For instance, reaction with amines would yield amino derivatives, such as 3-(m-tolyloxy)propan-1-amine, which are valuable scaffolds in medicinal chemistry. A notable example of a related structure is Atomoxetine, an aryloxy-phenylpropylamine used in pharmaceuticals, highlighting the potential of this molecular framework. google.com Similarly, reaction with alkoxides or phenoxides would lead to the formation of more complex ethers, while reaction with cyanide would introduce a nitrile group, a precursor for carboxylic acids and amines.

The aromatic ring, activated by the electron-donating methyl and alkoxy groups, is amenable to electrophilic aromatic substitution reactions. This allows for the introduction of additional substituents such as nitro, halogen, or acyl groups, further increasing the molecular complexity. The directing effects of the existing substituents would guide the position of new functional groups, offering a degree of regiochemical control.

Overview of Strategic Importance in Complex Molecule Construction and Materials Science

The strategic importance of this compound lies in its ability to serve as a linchpin in the assembly of complex molecules and the synthesis of functional materials. Its bifunctional nature allows it to act as a bridge, connecting different molecular fragments through sequential and distinct chemical reactions.

In the construction of complex molecules, such as active pharmaceutical ingredients, this building block can be used to introduce a substituted phenoxypropyl moiety. This structural unit is found in a number of biologically active compounds. The ability to first use the bromo- group for coupling and then modify the aromatic ring, or vice versa, provides significant flexibility in synthetic design. This approach is central to the concept of diversity-oriented synthesis, where complex and diverse molecular libraries are generated from a common starting material for drug discovery screening.

In materials science, building blocks containing aryl ether and reactive halide functionalities are valuable for creating new polymers and organic functional materials. For example, the bromo- group can be used in polymerization reactions or for grafting onto surfaces. The aromatic core contributes to the thermal stability and electronic properties of the resulting materials, which is relevant for applications in areas like organic electronics, such as Organic Light Emitting Diodes (OLEDs).

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6291-74-3 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.12 g/mol |

| Appearance | Clear colorless liquid |

| Boiling Point | 125-126 °C (at 16 mmHg) |

| Density | ~1.302 g/cm³ (predicted) |

| Refractive Index | 1.541-1.543 |

Data sourced from multiple chemical suppliers. sigmaaldrich.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-bromopropoxy)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANHQLQOKQMXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212100 | |

| Record name | Benzene, 1-(3-bromopropoxy)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-74-3 | |

| Record name | Benzene, 1-(3-bromopropoxy)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(3-bromopropoxy)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromopropoxy 3 Methylbenzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 1-(3-bromopropoxy)-3-methylbenzene, the primary disconnection points are the ether linkage and the carbon-bromine bond.

The most logical disconnection is at the ether oxygen, breaking the molecule into two key synthons: a 3-methylphenoxide anion and a 3-bromopropyl cation. This approach points directly to a Williamson ether synthesis. youtube.commasterorganicchemistry.comwikipedia.org A second disconnection can be considered at the C-Br bond, suggesting a precursor alcohol, 3-(3-methylphenoxy)propan-1-ol, which would then be subjected to a halogenation reaction.

Design and Selection of Starting Materials

Based on the retrosynthetic analysis, the primary starting materials are m-cresol (B1676322) (3-methylphenol) and a three-carbon electrophile. The choice of the three-carbon unit is critical and depends on the chosen synthetic route.

For the Williamson ether synthesis, 1,3-dibromopropane (B121459) is an ideal and commercially available starting material. guidechem.com The phenolic proton of m-cresol is acidic enough to be deprotonated by a suitable base, forming the nucleophilic 3-methylphenoxide. nih.gov

Alternatively, if the strategy involves late-stage bromination, 3-(m-tolyloxy)propan-1-ol would be the key intermediate. This alcohol can be synthesized from m-cresol and 3-chloropropan-1-ol or epichlorohydrin (B41342) followed by reduction.

Etherification Reaction Protocols

The formation of the ether bond is a cornerstone of this synthesis.

Nucleophilic Aromatic Substitution Variants

While direct nucleophilic aromatic substitution (SNAr) on an unactivated benzene (B151609) ring is generally not feasible, the concept can be adapted. However, for this specific target molecule, SNAr is not the preferred method due to the lack of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a propanoxy nucleophile.

Williamson Ether Synthesis Optimization

The Williamson ether synthesis is the most direct and widely employed method for preparing this compound. youtube.commasterorganicchemistry.comwikipedia.org This SN2 reaction involves the reaction of the sodium or potassium salt of m-cresol with 1,3-dibromopropane. khanacademy.orgyoutube.com

Reaction Scheme:

m-Cresol + Base → 3-Methylphenoxide 3-Methylphenoxide + 1,3-Dibromopropane → this compound

Key parameters for optimization include the choice of base, solvent, and reaction temperature. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the m-cresol. khanacademy.org Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the SN2 reaction. masterorganicchemistry.com The temperature is typically maintained between room temperature and moderate heating to ensure a reasonable reaction rate without promoting side reactions. wikipedia.org A potential side product is the bis-ether, where the 3-methylphenoxide reacts with both ends of the 1,3-dibromopropane. Using an excess of 1,3-dibromopropane can help to minimize the formation of this byproduct.

Halogenation Strategies for Alkyl Bromide Moiety Introduction

An alternative to the direct use of a brominated electrophile is the late-stage introduction of the bromine atom.

Radical Halogenation Approaches

If the synthesis proceeds through the intermediate 3-(m-tolyloxy)propan-1-ol, the terminal alcohol must be converted to an alkyl bromide. Radical halogenation is generally not suitable for this transformation as it is non-selective for primary alcohols and can lead to a mixture of products. More controlled methods are preferred for this specific conversion.

A more effective and common method for converting a primary alcohol to an alkyl bromide is through the use of reagents like phosphorus tribromide (PBr3) or a combination of triphenylphosphine (B44618) (PPh3) and carbon tetrabromide (CBr4) in what is known as the Appel reaction. These methods provide high yields of the desired primary alkyl bromide with minimal side reactions.

Functional Group Interconversion from Hydroxy or Other Groups

The most prevalent synthetic route to this compound involves a functional group interconversion, specifically the transformation of a hydroxyl group into an ether linkage. This is classically achieved via the Williamson ether synthesis. byjus.com This method is valued for its reliability and broad applicability. edubirdie.com

The process commences with the deprotonation of a phenol (B47542), in this case, 3-methylphenol (m-cresol), to form a phenoxide ion. Phenols are more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium hydroxide (B78521) or potassium carbonate. byjus.com The resulting 3-methylphenoxide ion is a potent nucleophile.

This nucleophile then attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com For the synthesis of this compound, the alkylating agent of choice is 1,3-dibromopropane. The phenoxide displaces one of the bromide ions on the propane (B168953) chain to form the desired ether bond.

Step 1: Deprotonation: 3-methylphenol reacts with a base (e.g., K₂CO₃) to form potassium 3-methylphenoxide.

Step 2: Nucleophilic Substitution: The 3-methylphenoxide attacks 1,3-dibromopropane, displacing a bromide ion to yield this compound.

This transformation from a hydroxyl group to an ether represents a key functional group interconversion in organic synthesis. solubilityofthings.comimperial.ac.uk

Catalytic Systems in Synthetic Pathways

While the Williamson ether synthesis does not always require a catalyst in the traditional sense, certain systems can be employed to enhance reaction rates and efficiency, particularly in industrial applications.

Phase-Transfer Catalysis: For large-scale synthesis, phase-transfer catalysis is often utilized. byjus.com This technique is valuable when the nucleophile (the phenoxide salt, often in an aqueous or solid phase) and the electrophile (the alkyl halide, typically in an organic phase) are not readily soluble in the same solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.

Iodide Catalysis: In instances where the alkylating agent is relatively unreactive (e.g., an alkyl chloride instead of a bromide), the reaction rate can be significantly increased by the addition of a catalytic amount of an iodide salt, such as sodium or potassium iodide. byjus.com This operates via the Finkelstein reaction, where the less reactive halide is temporarily replaced by the much better leaving group, iodide, accelerating the SN2 displacement by the phenoxide. vanderbilt.edu

Bases as Promoters: The base used for the initial deprotonation of the phenol is critical. While not a catalyst as it is consumed in the reaction, its choice is integral to the process. Common bases include potassium carbonate, sodium hydroxide, and sodium hydride. byjus.comedubirdie.com

Process Optimization for Scalability and Efficiency

Optimizing the synthesis of this compound for industrial-scale production involves careful control over several reaction parameters.

Temperature and Pressure Control

Temperature is a critical variable for controlling the reaction rate. Synthesis is typically conducted at elevated temperatures, generally in the range of 50-100 °C, to ensure a reasonable reaction time. byjus.com However, excessively high temperatures must be avoided as they can promote side reactions, such as elimination (E2), especially if sterically hindered reactants are used, or C-alkylation of the phenoxide. byjus.comchem-station.com

The reaction is almost always carried out at atmospheric pressure, simplifying the required reactor setup. google.com

Stereochemical Considerations (if applicable to specific synthetic routes)

Stereochemistry is not a significant factor in the synthesis of this compound. The target molecule is achiral, meaning it does not have a non-superimposable mirror image.

The key bond-forming step is an SN2 reaction, which proceeds with a predictable inversion of configuration at the electrophilic carbon atom. solubilityofthings.com However, the reaction occurs at a primary carbon on 1,3-dibromopropane, which is not a stereocenter. Both the starting materials (3-methylphenol and 1,3-dibromopropane) and the final product are achiral. Consequently, no stereoisomers are formed, and there is no need to control or consider stereochemistry during this synthetic pathway.

Table 2: Compound Names Mentioned in this Article

| Compound Name | IUPAC Name | Other Names | CAS Number |

|---|---|---|---|

| This compound | This compound | 3-Methylphenoxypropylbromide | 6291-74-3 chemicalbook.com |

| 3-Methylphenol | 3-Methylphenol | m-Cresol | 108-39-4 |

| 1,3-Dibromopropane | 1,3-Dibromopropane | Trimethylene dibromide | 109-64-8 |

| Potassium Carbonate | Potassium Carbonate | - | 584-08-7 |

| Acetonitrile | Acetonitrile | - | 75-05-8 |

Reactivity and Advanced Chemical Transformations of 1 3 Bromopropoxy 3 Methylbenzene

Nucleophilic Substitution Reactions at the Alkyl Bromide

The primary alkyl bromide in 1-(3-bromopropoxy)-3-methylbenzene is an excellent electrophile for S_N2 reactions. The carbon atom bonded to the bromine is readily attacked by a wide array of nucleophiles, leading to the displacement of the bromide ion and the formation of new carbon-heteroatom or carbon-carbon bonds.

Intermolecular S_N2 Reactions with Diverse Nucleophiles

The propyl chain of this compound readily participates in bimolecular nucleophilic substitution (S_N2) reactions. This class of reactions is fundamental in synthetic chemistry for building molecular complexity. A variety of nucleophiles can be employed to displace the bromide, forming a diverse set of products.

Amines: Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. These reactions are crucial for the synthesis of many biologically active molecules.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently to yield thioethers.

Carboxylates: Carboxylate salts can be used to form ester linkages, providing access to a range of ester derivatives.

Alkoxides: Alkoxides react to form ethers, elongating the polyether chain.

Phosphines: Triphenylphosphine (B44618), a common phosphine (B1218219) nucleophile, reacts to form a phosphonium (B103445) salt. These salts are stable and can be isolated, or they can serve as intermediates for subsequent reactions, such as the Wittig reaction.

Table 1: Examples of Intermolecular S_N2 Reactions with Alkyl Bromides

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | Tertiary Amine |

| Thiol | Sodium thiophenoxide | Thioether |

| Carboxylate | Sodium acetate | Ester |

| Alkoxide | Sodium methoxide | Ether |

| Phosphine | Triphenylphosphine | Phosphonium Salt |

Intramolecular Cyclization Reactions for Heterocyclic Scaffolds

The structure of this compound is well-suited for intramolecular cyclization reactions to form heterocyclic systems. By introducing a nucleophilic center elsewhere in the molecule, typically on the aromatic ring or as part of a substituent, the bromopropyl chain can act as an tether to facilitate ring closure. For instance, if the methyl group on the benzene (B151609) ring were replaced by a hydroxyl or amino group, an intramolecular Williamson ether synthesis or amine alkylation could occur, respectively. Such reactions are powerful strategies for constructing chromanes, tetrahydroquinolines, and other important heterocyclic frameworks.

Organometallic Reactions and Carbon-Carbon Bond Formation

The carbon-bromine bond in this compound provides a handle for the formation of highly reactive organometallic intermediates. These reagents are powerful nucleophiles in their own right, enabling the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.

Grignard Reagent Formation and Subsequent Reactions

Treatment of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent. mit.eduacs.org This reaction transforms the electrophilic alkyl bromide into a potent carbon-based nucleophile. mit.edu The resulting organomagnesium compound, 3-(3-methylphenoxy)propylmagnesium bromide, is highly reactive and must be handled under anhydrous conditions to prevent protonolysis by water. acs.org

This Grignard reagent is a versatile intermediate for creating new C-C bonds by reacting with a wide range of electrophiles. For example, it can add to the carbonyl group of aldehydes and ketones to produce secondary and tertiary alcohols, respectively.

Table 2: Illustrative Reactions of a Grignard Reagent Derived from an Alkyl Bromide

| Electrophile | Product Type |

| Formaldehyde | Primary Alcohol |

| Aldehyde (e.g., Acetaldehyde) | Secondary Alcohol |

| Ketone (e.g., Acetone) | Tertiary Alcohol |

| Carbon Dioxide | Carboxylic Acid |

Lithium-Halogen Exchange and Organolithium Chemistry

An alternative method for generating a powerful carbon nucleophile is through lithium-halogen exchange. core.ac.uknih.gov This reaction involves treating the alkyl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. core.ac.uk The exchange is generally fast, converting the alkyl bromide into the corresponding alkyllithium species, 3-(3-methylphenoxy)propyllithium. core.ac.uknih.gov

Organolithium reagents are among the most reactive nucleophiles in organic chemistry and exhibit similar reactivity to Grignard reagents, though they are often more reactive and less prone to side reactions in certain applications. They readily react with electrophiles like carbonyl compounds and can also be used in more complex transformations.

Palladium-Catalyzed Cross-Coupling

While classical palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions traditionally employ aryl or vinyl halides, recent advancements have enabled the use of sp³-hybridized alkyl halides as coupling partners. mit.edu This development is significant for a molecule like this compound, as it allows for direct functionalization at the terminus of the propyl chain.

Suzuki Coupling: In a Suzuki-Miyaura coupling, the primary alkyl bromide can react with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. core.ac.uk This reaction is exceptionally versatile for creating alkyl-aryl or alkyl-alkyl linkages.

Heck Reaction: While the classic Heck reaction involves the coupling of an unsaturated halide with an alkene, variations allowing for the participation of alkyl halides have been developed. These reactions couple the alkyl group to an alkene, forming a new, more substituted olefin.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an organic halide. While typically performed with aryl or vinyl halides, methods for coupling with alkyl halides have been explored, providing a direct route to molecules containing an alkynyl group attached to the propyl chain.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. mit.edunih.gov This method is highly effective for coupling primary alkyl bromides with a wide range of organozinc partners, including those derived from other alkyl, alkenyl, and aryl groups, and is known for its high functional group tolerance. mit.edunih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Primary Alkyl Bromides

| Reaction Name | Coupling Partner | Bond Formed (R = 3-(3-methylphenoxy)propyl) |

| Suzuki Coupling | R'-B(OH)₂ | R-R' |

| Heck Reaction | Alkene (H₂C=CHR') | R-CH₂-CHR' |

| Sonogashira Coupling | Alkyne (HC≡CR') | R-C≡CR' |

| Negishi Coupling | R'-ZnX | R-R' |

Functionalization of the Aromatic Ring

The benzene ring of this compound, activated by two electron-donating groups, is susceptible to functionalization through various methods, primarily electrophilic aromatic substitution and directed metalation.

Electrophilic Aromatic Substitution (if applicable, e.g., nitration, sulfonation)

The aromatic ring of this compound contains two substituents: a methyl group at position 3 and a 3-bromopropoxy group at position 1. Both the alkoxy (-OR) and methyl (-CH₃) groups are activating and ortho-, para-directing for electrophilic aromatic substitution (EAS) reactions. libretexts.orgorganic-chemistry.org The general mechanism for EAS involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. libretexts.org

The directing effects of the two groups are as follows:

1-(3-Bromopropoxy) group: Directs incoming electrophiles to the ortho (position 2) and para (position 4) positions.

3-Methyl group: Directs incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions.

The directing effects of both groups reinforce substitution at positions 2, 4, and 6. Position 2 is sterically hindered due to its location between the two existing substituents. Therefore, electrophilic attack is most likely to occur at positions 4 and 6, leading to a mixture of products.

Nitration: The reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the active electrophile. organic-chemistry.org Nitration of this compound is expected to yield primarily 1-(3-bromopropoxy)-5-methyl-2-nitrobenzene and 1-(3-bromopropoxy)-3-methyl-4-nitrobenzene.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ containing SO₃) introduces a sulfonic acid group (-SO₃H). libretexts.orgucsb.edu This reaction is typically reversible. The electrophile is sulfur trioxide (SO₃). The expected major products are 4-(3-bromopropoxy)-2-methylbenzenesulfonic acid and 2-(3-bromopropoxy)-4-methylbenzenesulfonic acid.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(3-bromopropoxy)-5-methyl-2-nitrobenzene, 1-(3-bromopropoxy)-3-methyl-4-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(3-bromopropoxy)-2-methylbenzenesulfonic acid, 2-(3-bromopropoxy)-4-methylbenzenesulfonic acid |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govlibretexts.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. nih.gov This intermediate can then be trapped by a variety of electrophiles.

The oxygen atom of the ether linkage in this compound can serve as a DMG. The Lewis basic ether oxygen chelates the lithium cation, directing the strong base to deprotonate the sterically most accessible ortho C-H bond. rsc.org In this molecule, the ether group at C1 can direct metalation to the C2 or C6 positions. However, the C2 position is sterically hindered by the adjacent methyl group at C3. Therefore, lithiation is most likely to occur at the C6 position.

The resulting lithiated species, 6-lithio-1-(3-bromopropoxy)-3-methylbenzene, is a versatile nucleophile that can react with various electrophiles to introduce a wide range of substituents with high regioselectivity. It is important to note that the reaction must be conducted at low temperatures (e.g., -78 °C) to prevent potential side reactions, such as attack of the organolithium on the bromopropyl side chain.

| Step | Description | Intermediate/Product |

| 1. Metalation | Reaction with an alkyllithium reagent (e.g., n-BuLi) in an ethereal solvent (e.g., THF) at low temperature. | 6-Lithio-1-(3-bromopropoxy)-3-methylbenzene |

| 2. Electrophilic Quench | Addition of an electrophile (E⁺). | 1-(3-Bromopropoxy)-6-(E)-3-methylbenzene |

Transformations of the Ether Linkage

The ether bond in this compound, while generally stable, can be cleaved under specific, harsh conditions.

Cleavage Reactions and Re-etherification

Ethers are known to undergo cleavage when heated with strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). libretexts.orgutexas.edu The reaction of an aryl alkyl ether, such as this compound, with strong acid proceeds via nucleophilic substitution.

The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). princeton.edu Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile. In the case of aryl alkyl ethers, the C(aryl)-O bond is strong, and the aryl carbon is not susceptible to SN2 attack or SN1-type carbocation formation. uchicago.edu Therefore, nucleophilic attack occurs exclusively at the less hindered alkyl carbon adjacent to the oxygen.

For this compound, cleavage with HBr will result in the formation of m-cresol (B1676322) and 1,3-dibromopropane (B121459). If an excess of the hydrohalic acid is used, any alcohol formed can be further converted to an alkyl halide. uchicago.edu

Cleavage Reaction: this compound + 2 HBr (excess) → m-Cresol + 1,3-Dibromopropane + H₂O

Re-etherification: The reverse reaction, etherification, can be accomplished through methods like the Williamson ether synthesis. This involves the reaction of the sodium salt of m-cresol (m-cresolate), formed by deprotonating m-cresol with a base like sodium hydride (NaH), with a suitable alkylating agent. To synthesize this compound, m-cresolate would be reacted with 1,3-dibromopropane. Careful control of stoichiometry is needed to favor mono-alkylation over dialkylation.

| Transformation | Reagents | Products |

| Ether Cleavage | Excess HBr, heat | m-Cresol, 1,3-Dibromopropane |

| Re-etherification | 1. NaH; 2. 1,3-Dibromopropane | This compound |

Rearrangement Reactions (if applicable)

A well-known rearrangement reaction for certain types of ethers is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether to an ortho-allylphenol upon heating. researchgate.netwvu.edu This reaction is specific to ethers containing an allyl group (a C=C double bond at the β,γ-position relative to the ether oxygen).

This compound has a saturated propyl chain and lacks the required allyl moiety. Therefore, it does not undergo the Claisen rearrangement or other common pericyclic rearrangement reactions. The literature does not indicate any specific, synthetically useful rearrangement reactions for this type of saturated bromoalkyl aryl ether under typical laboratory conditions.

Radical Reactions and Their Synthetic Utility

The 3-bromopropyl group in this compound is a key site for radical reactivity. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to generate a carbon-centered radical, which can then participate in a variety of synthetic transformations.

A primary synthetic application is radical dehalogenation, where the bromine atom is replaced by a hydrogen atom. nih.gov This is commonly achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most famously tributyltin hydride (n-Bu₃SnH). organic-chemistry.orgresearchgate.net

The mechanism proceeds via a radical chain reaction: libretexts.org

Initiation: Thermal decomposition of AIBN generates initiating radicals, which abstract a hydrogen atom from n-Bu₃SnH to produce the tributyltin radical (n-Bu₃Sn•).

Propagation:

The tributyltin radical abstracts the bromine atom from this compound to form a stable Sn-Br bond and the primary alkyl radical, 3-(3-methylphenoxy)prop-1-yl radical. nih.govnih.gov

This carbon-centered radical then abstracts a hydrogen atom from another molecule of n-Bu₃SnH to yield the final dehalogenated product, 1-propoxy-3-methylbenzene, and regenerate the tributyltin radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

Another potential synthetic utility involves intramolecular radical cyclization, also known as atom transfer radical cyclization (ATRC). libretexts.org The radical generated at the propyl chain could, under specific conditions, add to the aromatic ring to form a new cyclic structure, such as a chromane (B1220400) derivative. This process would compete with the intermolecular hydrogen abstraction from the tin hydride. The outcome is often dependent on the concentration of the hydrogen donor; lower concentrations favor cyclization. uchicago.edu

| Radical Reaction | Reagents | Primary Product | Synthetic Utility |

| Dehalogenation | n-Bu₃SnH, AIBN (cat.), heat | 1-Propoxy-3-methylbenzene | Removal of the bromine atom. |

| Intramolecular Cyclization (potential) | n-Bu₃SnH (low conc.), AIBN (cat.), heat | Chromane derivatives | Formation of heterocyclic systems. |

Applications in Complex Chemical Synthesis and Material Science

Role as a Building Block in Multi-Step Organic Synthesis

In multi-step synthesis, 1-(3-bromopropoxy)-3-methylbenzene is primarily employed as an electrophile to introduce the 3-methylphenoxypropyl moiety into a target molecule. The key reaction is typically a Williamson ether synthesis, an SN2 reaction where an alkoxide or phenoxide displaces the bromide leaving group. youtube.commasterorganicchemistry.comwikipedia.org This reaction is fundamental to its application in synthesizing a variety of more complex chemical entities.

While not always a direct component of final drug products, this compound is an exemplary precursor for synthesizing analogues and intermediates of various pharmaceuticals that contain an aryloxyalkyl ether linkage. For instance, the core structure of drugs like Viloxazine, an antidepressant, features a (2-ethoxyphenoxy)ethyl group. A synthetic chemist could use this compound to react with a suitable amine to create novel analogues for pharmacological screening. The reaction involves the nucleophilic amine attacking the electrophilic carbon attached to the bromine, displacing it to form a new carbon-nitrogen bond and yielding a secondary or tertiary amine, depending on the starting amine.

Similarly, the antihypertensive drug Naftopidil contains a naphthoxypropyl piperazine (B1678402) structure. By reacting this compound with piperazine, a key intermediate can be formed, which could then be coupled with a naphthol derivative to generate Naftopidil analogues. This strategy highlights the compound's role in providing a flexible three-carbon linker attached to a substituted aromatic ring, a common motif in pharmacologically active molecules.

The phenoxy ether linkage is a cornerstone of many herbicides and fungicides. The famed phenoxy herbicides, such as 2,4-D, rely on this structural feature. This compound can serve as a foundational element for building novel agrochemical candidates. Through a Williamson ether synthesis, it can be reacted with various substituted phenols or heterocyclic alcohols to generate a library of compounds for testing. vaia.comjk-sci.com For example, reacting it with 2,4-dichlorophenol (B122985) would yield a more complex ether with potential herbicidal properties, combining the structural features of both reactants. The versatility of the bromo-group allows for coupling with a wide array of nucleophiles, enabling the systematic modification of the molecule's periphery to fine-tune its biological activity.

A significant application of this compound is its use in the synthesis of other, more functionalized, specialty chemicals. These derivatives serve as reagents in more complex synthetic schemes. The terminal bromide can be readily converted into other functional groups such as nitriles, azides, or amines, while the core 3-methylphenoxypropyl structure is maintained. For example, reaction with sodium cyanide introduces a nitrile group, yielding 4-(3-methylphenoxy)butanenitrile. This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a different class of compounds.

Several commercially available fine chemicals are synthesized directly from this compound, demonstrating its role as a key starting material. chemicalbook.com

Table 1: Examples of Fine Chemicals Derived from this compound

| Derivative Name | Structure | Synthetic Transformation | Potential Application |

| 3-(3-Bromopropoxy)benzaldehyde | Aromatic aldehyde | Oxidation of the methyl group on the aromatic ring | Precursor for Schiff bases, chalcones, and other complex aromatics |

| 3-(3-Bromopropoxy)benzonitrile | Aromatic nitrile | Modification of the methyl group to a nitrile | Intermediate for synthesizing amines, carboxylic acids, and heterocycles |

| 1-[3-(3-Bromopropoxy)phenyl]ethanone | Aromatic ketone | Friedel-Crafts acylation of the aromatic ring | Building block for pharmaceuticals and photoinitiators |

Precursor for Functional Organic Materials

The distinct structural components of this compound—a rigid aromatic unit and a flexible alkyl chain with a reactive terminus—make it an attractive precursor for advanced functional materials.

In polymer science, monomers with two reactive sites are essential for building long polymer chains. This compound can be envisioned as a monomer for creating polyethers and other functionalized polymers. While it cannot self-polymerize directly, it can be used in co-polymerization reactions.

For instance, in a Williamson ether synthesis-based polycondensation, it can be reacted with a diphenol, such as bisphenol A. In this reaction, the diphenoxide dianion would act as a dinucleophile, reacting with two molecules of this compound at each bromo-terminated end to form a repeating unit of a polyether. The resulting polymer would have the 3-methylphenoxypropyl groups as side chains, imparting specific solubility and thermal properties to the material.

Alternatively, the bromine atom can be converted to another functional group, such as an alcohol or an amine, creating an A-B type monomer. For example, hydrolysis of the bromide to an alcohol would yield 3-(3-methylphenoxy)propan-1-ol. This alcohol could then be polymerized under appropriate conditions to form a polyether with pendant methylphenyl groups. Such polymers are investigated for applications ranging from specialty plastics to membranes.

The molecular architecture of liquid crystals typically involves a rigid core (mesogen) attached to one or more flexible alkyl chains. researchgate.net The combination of the phenyl ring and the propyl chain in this compound makes it a suitable fragment for constructing liquid crystal molecules. The terminal bromine provides a convenient attachment point for coupling it to other mesogenic units.

A common strategy in liquid crystal synthesis is to connect different aromatic cores via flexible spacers. bohrium.com For example, this compound could be reacted with a hydroxy-functionalized biphenyl (B1667301) or cyanobiphenyl derivative through a Williamson ether synthesis. This reaction would link the rigid mesogenic core of the biphenyl with the tolyl group via the flexible propoxy spacer. The resulting molecule could exhibit liquid crystalline phases, and its properties, such as the clearing point and mesophase type, would be influenced by the 3-methylphenoxypropyl unit. researchgate.netrsc.org The ability to easily incorporate this fragment allows for the systematic design and synthesis of new materials with tailored photo-optical or electro-optical properties.

Scaffold for Dendrimers and Supramolecular Architectures

The term "scaffold" in chemistry refers to a core molecular framework upon which larger, more complex structures can be systematically built. rsc.orgsemanticscholar.org Dendrimers are highly branched, tree-like macromolecules, and their synthesis requires building blocks that can be iteratively added to create successive "generations" of branching. nih.govrjptonline.org Supramolecular architectures are large, ordered structures formed by the non-covalent association of smaller molecules. nih.gov

Theoretically, this compound could serve as a foundational piece or a peripheral unit in such structures. Its key features for this hypothetical role are:

The Bromopropoxy Group : The terminal bromine atom on the three-carbon chain is a reactive leaving group, making it suitable for nucleophilic substitution reactions. This would allow for the covalent attachment of other molecules, such as the core or branching units of a dendrimer. For instance, reaction with an amine-terminated core could initiate the first generation of a dendrimer.

The Aromatic Ring : The 3-methylphenyl (m-tolyl) group can participate in non-covalent interactions that are crucial for the formation of supramolecular assemblies. These interactions include π-π stacking and hydrophobic interactions. The methyl group provides a degree of steric bulk and electronic perturbation that could influence the packing and stability of such assemblies.

In a hypothetical dendrimer synthesis, this compound could be used in a convergent approach. nih.gov In this method, dendritic wedges (dendrons) are synthesized first and then attached to a central core. This compound could be modified to become a dendron, or multiple units could be attached to a multifunctional core.

For supramolecular chemistry, molecules like benzene-1,3,5-tricarboxamide (B1221032) (BTA) are known to self-assemble into well-defined fibrous structures. semanticscholar.org One could envision a scenario where the 1-(3-bromopropoxy)-3-methylphenyl moiety is attached to a self-assembling motif to modify its properties, such as solubility or its interaction with other components in a complex system. However, no specific research has been found that demonstrates this use.

Utilization in Catalyst Ligand Design and Preparation

In catalysis, ligands are molecules that bind to a central metal atom to form a catalyst complex. The structure of the ligand is critical as it influences the catalyst's activity, selectivity, and stability. Phosphine (B1218219) ligands are a prominent class used in many transition-metal-catalyzed reactions.

The potential utility of this compound in this context would be as a precursor for a more complex ligand. The synthesis would likely involve the following steps:

Displacement of Bromine : The bromo group can be substituted by a phosphine-containing nucleophile. For example, reacting it with a lithium phosphide (B1233454) (LiPR₂) or a secondary phosphine (HPR₂) in the presence of a base would attach a phosphine group to the propoxy chain.

Creation of a Bidentate Ligand : The resulting molecule would be a monodentate phosphine ligand. To create more stable and often more effective bidentate or "chelating" ligands, a second coordinating group would be needed. This could be achieved by further modification of the aromatic ring or by using a starting material that already contains another functional group.

The 3-methylphenyl group would confer specific steric and electronic properties to the final ligand. The methyl group is weakly electron-donating, which would slightly increase the electron density on the phosphorus atom, potentially affecting the catalytic activity. The meta position of the methyl group provides a specific steric profile around the metal center that is different from its ortho or para isomers.

Computational and Theoretical Investigations of 1 3 Bromopropoxy 3 Methylbenzene

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. These methods allow for a detailed analysis of molecular orbitals, charge distribution, and bonding.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.netwuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netschrodinger.com A smaller gap generally suggests higher reactivity. wuxiapptec.com

For 1-(3-bromopropoxy)-3-methylbenzene, the HOMO is expected to be primarily localized on the electron-rich m-cresol (B1676322) moiety, specifically the aromatic ring and the oxygen atom, due to the electron-donating nature of the methyl and alkoxy groups. The LUMO, conversely, is anticipated to have significant contributions from the bromopropoxy chain, particularly the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -8.50 | Associated with the electron-donating ability of the substituted benzene (B151609) ring. |

| ELUMO | -0.75 | Associated with the electron-accepting ability, likely centered on the C-Br bond. |

| HOMO-LUMO Gap (ΔE) | 7.75 | Indicates chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and based on typical ranges for similar aromatic ethers and alkyl halides. Actual values would require specific quantum chemical calculations.

The magnitude of the HOMO-LUMO gap can be influenced by substituents on the benzene ring. nih.gov The presence of both an electron-donating methyl group and an alkoxy group is expected to raise the HOMO energy, while the electron-withdrawing effect of the bromine atom influences the LUMO.

The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govresearchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net

In this compound, the MEP map would be expected to show the most negative potential (typically colored red or yellow) around the oxygen atom of the ether linkage, due to its high electronegativity and lone pairs of electrons. This region represents a likely site for interaction with electrophiles or for hydrogen bonding. The aromatic ring would also exhibit negative potential, characteristic of π-electron systems. researchgate.net

Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the methyl group and, most significantly, along the C-Br bond, particularly on the terminal bromine atom, making it an electrophilic center.

Table 2: Predicted Molecular Electrostatic Potential Features

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Ether Oxygen | Strongly Negative | Site for electrophilic attack and hydrogen bond acceptance. |

| Aromatic Ring (π-system) | Negative | Susceptible to electrophilic aromatic substitution. |

| Propyl Chain Hydrogens | Slightly Positive | Weakly electrophilic centers. |

| Bromine Atom | Positive (σ-hole) | Site for nucleophilic attack. |

Bond order analysis, such as the Mayer bond order, quantifies the number of chemical bonds between two atoms and provides insight into the nature of the bonding (single, double, or intermediate). chemrxiv.org For the benzene ring in this compound, the C-C bond orders are expected to be intermediate between those of a single and a double bond, which is a hallmark of aromatic systems.

Aromaticity itself can be quantified using several theoretical indices. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where a negative value at the center of the ring indicates the presence of a diatropic ring current, a signature of aromaticity. bohrium.comnih.gov Another common measure is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length equalization in the ring. nih.gov

Table 3: Predicted Aromaticity Indices for the Benzene Ring

| Index | Predicted Value Range | Interpretation |

| NICS(1)zz (ppm) | -28 to -30 | Strong negative value indicates significant aromatic character. |

| HOMA | 0.95 to 0.99 | Value close to 1 signifies a high degree of bond length equalization and aromaticity. |

Note: These values are illustrative, based on data for similarly substituted benzene derivatives. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexible bromopropoxy side chain of this compound gives rise to multiple possible conformations, which can be explored through computational methods to understand the molecule's three-dimensional structure and dynamics.

Conformational analysis involves systematically rotating the molecule's rotatable bonds to map its potential energy surface. This process identifies stable conformations (energy minima) and the energy barriers (transition states) that separate them. For this compound, the key dihedral angles to consider are around the Caryl-O, O-Cpropyl, and the C-C bonds of the propyl chain.

The rotation around the Caryl-O bond in aryl ethers like anisole (B1667542) has been studied extensively. cdnsciencepub.com The planar conformation, where the alkyl chain lies in the plane of the benzene ring, is typically the most stable. The propyl chain itself can adopt various conformations, such as anti (trans) and gauche, leading to a complex potential energy landscape with several local energy minima. The lowest energy conformer will likely feature a staggered arrangement along the propyl chain to minimize steric hindrance.

The energy required to rotate from one stable conformation to another is known as the rotational barrier. These barriers determine the flexibility of the molecule at a given temperature. For the Caryl-O bond, the rotational barrier is influenced by the electronic interaction between the oxygen lone pairs and the aromatic π-system. cdnsciencepub.comdoubtnut.com For the C-C bonds in the propyl chain, the barriers are typical for alkanes.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's flexibility. nih.govnih.gov By simulating the motion of the atoms over time, MD can explore the accessible conformational space at a given temperature, revealing the probabilities of different conformations and the rates of interconversion between them. Such simulations would illustrate how the bromopropoxy chain folds and moves in different environments, providing a comprehensive understanding of its dynamic behavior.

Table 4: Illustrative Rotational Energy Barriers

| Bond of Rotation | Transition State | Predicted Energy Barrier (kJ/mol) |

| Caryl-O | Perpendicular conformation | 6 - 15 |

| O-C1propyl | Eclipsed conformation | 12 - 20 |

| C1-C2propyl | Eclipsed conformation | 12 - 16 |

| C2-C3propyl | Eclipsed conformation | 12 - 16 |

Note: These values are representative estimates based on studies of similar molecules like anisole and alkyl chains. cdnsciencepub.combiomedres.us

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the mechanisms of chemical reactions, providing insights into the structures and energies of reactants, transition states, and products. For the synthesis of this compound, DFT calculations can map out the entire reaction pathway, identifying the key energetic hurdles.

Transition State Characterization for Key Transformations

The cornerstone of understanding a reaction mechanism through DFT is the characterization of the transition state (TS). The transition state represents the highest energy point along the reaction coordinate, a fleeting molecular arrangement where bonds are simultaneously breaking and forming. For the SN2 reaction leading to this compound, the transition state involves the approach of the m-cresolate oxygen to the terminal carbon of the brominated propane (B168953) chain, while the carbon-bromine bond elongates and weakens.

Computational chemists can precisely model the geometry of this transition state, determining critical bond lengths and angles. For instance, in the transition state, the O-C bond is partially formed, and the C-Br bond is partially broken. The geometry around the central carbon atom transitions from tetrahedral towards a trigonal bipyramidal arrangement.

Table 1: Illustrative Transition State Parameters for an Analogous SN2 Reaction (Phenoxide + Bromoethane)

| Parameter | Value (Illustrative) |

| O-C Bond Length (Å) | 2.10 |

| C-Br Bond Length (Å) | 2.35 |

| O-C-Br Angle (°) | 178.5 |

| Imaginary Frequency (cm⁻¹) | -350 |

Note: This data is illustrative and based on general findings for similar SN2 reactions. The imaginary frequency is a key indicator of a true transition state, representing the vibrational mode along the reaction coordinate.

Energy Profiles and Reaction Pathway Mapping

The activation energy is a critical determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. DFT calculations can also explore the potential energy surface to map out the minimum energy pathway, confirming that the identified transition state indeed connects the reactants and products.

For the Williamson ether synthesis of this compound, the reaction is generally exothermic, meaning the products are at a lower energy level than the reactants. The activation energy will be influenced by factors such as the solvent, the nature of the leaving group, and the nucleophilicity of the phenoxide.

Table 2: Illustrative Energy Profile for the Synthesis of an Aryl Propyl Ether

| Species | Relative Energy (kcal/mol) |

| Reactants (m-cresolate + 1,3-dibromopropane) | 0.0 |

| Transition State | +20.5 |

| Products (this compound + Br⁻) | -15.0 |

Note: These values are hypothetical and serve to illustrate a typical energy profile for such a reaction.

Structure-Reactivity Relationship Studies and Predictive Modeling

Beyond elucidating the mechanism of a single reaction, computational chemistry can be employed to understand how changes in molecular structure affect reactivity across a series of compounds. This is the realm of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. researchgate.net

For the synthesis of compounds like this compound, QSAR models can be developed to predict reaction rates or yields based on the structural and electronic properties of the reactants. nih.gov These properties, known as molecular descriptors, can be calculated using computational methods. Descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and topological indices.

By establishing a mathematical relationship between these descriptors and the observed reactivity for a set of known reactions, a predictive model can be built. This model can then be used to estimate the reactivity of new, un-synthesized compounds. For example, a QSAR study could investigate how different substituents on the phenol (B47542) ring affect the rate of etherification. Electron-donating groups would be expected to increase the nucleophilicity of the phenoxide and thus increase the reaction rate, while electron-withdrawing groups would have the opposite effect.

While specific QSAR models for the synthesis of this compound are not documented in the public domain, the principles of QSAR are widely applied in organic chemistry to optimize reaction conditions and design more efficient synthetic routes.

Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization of Derivatives

Spectroscopic Techniques for Structural Elucidation of Products

Spectroscopic methods are paramount in determining the precise three-dimensional arrangement of atoms within a molecule. For derivatives of 1-(3-Bromopropoxy)-3-methylbenzene, where the core structure is modified, these techniques offer definitive proof of successful transformations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution and the solid state. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous structural assignment of complex derivatives of this compound.

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal connectivity between atoms. For instance, in a hypothetical derivative where the bromine atom is substituted by a nitrogen-containing heterocycle, a COSY spectrum would show correlations between the protons on the propyl chain, confirming the integrity of the linker. An HSQC spectrum would link each proton to its directly attached carbon, while an HMBC spectrum would establish long-range (2-3 bond) correlations, for example, between the protons of the propyl chain and the carbons of the newly introduced heterocyclic ring, as well as the carbons of the m-cresol (B1676322) moiety.

Solid-State NMR (ssNMR) can be employed for the characterization of crystalline or amorphous solid derivatives, providing information on polymorphism and molecular conformation in the solid state, which can be crucial for pharmaceutical applications.

Table 1: Hypothetical 2D NMR Data for a Derivative of this compound

| Derivative Name | 2D NMR Experiment | Key Correlations |

| N-Acetyl-N-(3-(3-methylphenoxy)propyl)amine | ¹H-¹H COSY | H-1' ↔ H-2', H-2' ↔ H-3' |

| ¹H-¹³C HSQC | C-1'/H-1', C-2'/H-2', C-3'/H-3' | |

| ¹H-¹³C HMBC | H-1' → C-O(phenoxy), H-3' → C=O(acetyl) |

Mass Spectrometry (MS) Techniques (e.g., HRMS, Tandem MS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a derivative with a high degree of confidence. This is particularly useful to confirm the successful incorporation of new functionalities and the displacement of the bromine atom.

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For example, in a derivative of this compound, a common fragmentation pathway would involve the cleavage of the ether bond, leading to ions corresponding to the m-cresol moiety and the substituted propyl chain. The specific fragmentation of the substituted part of the molecule would provide definitive evidence of the new functional group.

Table 2: Illustrative HRMS and Tandem MS Data for a Derivative

| Derivative Name | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | HRMS Calculated | HRMS Found | Key MS/MS Fragments (m/z) |

| 1-(3-Azidopropoxy)-3-methylbenzene | ESI | 192.1135 | 192.1134 | 192.1136 | 107.0497 (m-cresol fragment), 85.0640 (azidopropyl fragment) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the absorption of infrared radiation or the inelastic scattering of monochromatic light, which excites molecular vibrations.

For derivatives of this compound, FT-IR and Raman spectroscopy are invaluable for confirming the introduction of new functional groups. For instance, if the bromo- group is replaced by an azide (B81097) (-N₃), a strong, sharp absorption band would appear around 2100 cm⁻¹ in the IR spectrum. The formation of a carbonyl group (C=O) in an amide derivative would be indicated by a strong absorption band in the region of 1630-1690 cm⁻¹. The characteristic C-Br stretching vibration (typically in the 500-600 cm⁻¹ range) of the starting material would be absent in the product spectrum, providing further evidence of a successful substitution.

Table 3: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) |

| C-Br (in starting material) | FT-IR | 500 - 600 |

| Azide (-N₃) | FT-IR | ~2100 (strong, sharp) |

| Amide (C=O stretch) | FT-IR | 1630 - 1690 (strong) |

| Aromatic C-H stretch | FT-IR/Raman | 3000 - 3100 |

| Aliphatic C-H stretch | FT-IR/Raman | 2850 - 3000 |

Chromatographic Separation and Purity Assessment of Reaction Mixtures

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the isolation of the desired product and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally labile compounds. In the context of reactions involving this compound, reversed-phase HPLC is commonly employed. This method uses a nonpolar stationary phase and a polar mobile phase.

By monitoring the reaction over time with HPLC, one can track the consumption of the starting material and the formation of the product. The purity of the final product is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The choice of detector, typically UV-Vis, is based on the chromophoric nature of the aromatic ring present in the molecules.

Table 4: Typical HPLC Parameters for Reaction Monitoring

| Parameter | Value/Description |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile (B52724) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for analyzing reaction mixtures where the products and byproducts are amenable to vaporization without decomposition.

In the analysis of derivatives of this compound, GC-MS can provide a detailed profile of the reaction mixture. The gas chromatogram separates the components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass spectra for each separated component, allowing for their identification by comparing the spectra to libraries or through interpretation of fragmentation patterns. For less volatile derivatives, derivatization to more volatile species, such as silylation, may be necessary prior to GC-MS analysis.

Table 5: Illustrative GC-MS Conditions for Purity Assessment

| Parameter | Value/Description |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 500 m/z |

Preparative Chromatography Techniques

Preparative chromatography is indispensable for purifying and isolating derivatives of this compound from reaction mixtures. The selection of a specific technique is dictated by the scale of the reaction and the chemical properties of the products.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for achieving high-purity separations. rjptonline.orglabcompare.com It is particularly useful for isolating valuable compounds in the pharmaceutical and chemical industries. rjptonline.org For derivatives of this compound, a common approach involves using a reversed-phase column, such as a C18 column. rjptonline.org The separation process utilizes a mobile phase, often a gradient mixture of water with an organic solvent like acetonitrile or methanol, to elute compounds based on their polarity. rjptonline.orglabcompare.com The system's parameters, including flow rate, mobile phase composition, and gradient profile, are optimized for each specific application. waters.com This technique can be scaled from analytical to preparative levels to handle larger quantities, with modern instrumentation designed to maintain resolution during scale-up. thermofisher.comlcms.cz

Column chromatography serves as a fundamental and widely used purification method. In a typical procedure, the crude product mixture is applied to a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system, typically a non-polar solvent like hexane (B92381) mixed with a more polar solvent such as ethyl acetate, is used as the mobile phase. By gradually increasing the polarity of the mobile phase, components of the mixture are eluted at different rates, allowing for the separation of the desired derivative from unreacted starting materials and byproducts.

| Technique | Stationary Phase | Typical Mobile Phase | Common Detector | Primary Application |

|---|---|---|---|---|

| Preparative HPLC | Reversed-Phase (e.g., C18) | Water/Acetonitrile or Water/Methanol Gradient | UV/Vis (PDA), Mass Spectrometry (MS) | High-purity isolation of target compounds and impurities. rjptonline.org |

| Column Chromatography | Silica Gel (Normal Phase) | Hexane/Ethyl Acetate Gradient | Thin-Layer Chromatography (TLC), UV visualization | Large-scale purification of reaction mixtures. |

In Situ Reaction Monitoring Techniques

Real-time monitoring of chemical reactions provides critical data on reaction kinetics, the formation of intermediates, and endpoint determination. spectroscopyonline.com This is especially valuable in optimizing the synthesis of derivatives from this compound.

In-line Infrared (IR) Spectroscopy , often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor, allows for continuous monitoring. spectroscopyonline.com The progress of a substitution reaction involving this compound can be tracked by observing the decrease in the intensity of the C-Br stretching band of the starting material and the simultaneous appearance of new peaks corresponding to the product. For example, if the bromine is substituted by a cyano group, a characteristic nitrile (C≡N) stretch would appear in the spectrum.

Online Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed, real-time structural and quantitative information about the species in a reaction mixture. magritek.com By circulating the reaction mixture through a flow cell within an NMR spectrometer, chemists can monitor the conversion of reactants to products. rsc.orgbruker.com For a derivative synthesis starting from this compound, this would involve observing the disappearance of the proton signals of the bromopropyl group and the appearance of new signals corresponding to the modified group in the product. rsc.org This technique provides deep insights into reaction kinetics and mechanisms, and can be performed with both high-field and benchtop NMR spectrometers. magritek.combruker.comnih.gov The use of deuterated solvents like acetonitrile-d3 (B32919) or methanol-d4 (B120146) is common for such studies. rsc.org

| Technique | Key Observable Change | Information Provided | Typical Application |

|---|---|---|---|

| In-line IR (ATR) | Disappearance of reactant peaks (e.g., C-Br stretch) and appearance of product peaks. | Reaction progress, endpoint, and kinetics. spectroscopyonline.com | Monitoring reactions with distinct infrared-active functional group changes. |

| Online NMR | Changes in the chemical shifts and integrals of proton or carbon signals. rsc.org | Detailed mechanistic insights, reaction kinetics, and quantification of reactants, intermediates, and products. magritek.combruker.com | Complex reactions where structural elucidation of species in the mixture is required. |

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

The classical synthesis of 1-(3-Bromopropoxy)-3-methylbenzene typically involves the Williamson ether synthesis, a reliable but often environmentally taxing method. Future research is increasingly focused on developing greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Microwave-Assisted Synthesis: A significant advancement in green synthesis is the use of microwave irradiation. nih.govnih.govresearchgate.netacs.org This technique can dramatically reduce reaction times from hours to minutes and often improves yields. nih.gov For the synthesis of aryl ethers, microwave-assisted methods can proceed under solvent-free conditions, for instance, using a mild solid base like potassium carbonate, which further enhances the environmental friendliness of the process. nih.govresearchgate.net Some microwave-assisted syntheses have even been developed to be catalyst-free, simplifying the reaction and purification steps. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, presents another green approach. Ultrasound irradiation can enhance reaction rates and yields in Williamson ether synthesis. magtech.com.cnnih.govchemicalbook.com Notably, combined microwave and ultrasound irradiation has been shown to be a highly efficient method for preparing ethers without the need for phase-transfer catalysts, which are often required in traditional methods to facilitate the reaction between the aqueous and organic phases. magtech.com.cnnih.gov

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts is a well-established green chemistry technique that allows for reactions between reagents in immiscible phases, often eliminating the need for harsh, anhydrous solvents. acs.orgsigmaaldrich.comacademie-sciences.frsigmaaldrich.com In the context of synthesizing aryl ethers like this compound, PTC can enable the use of aqueous solutions of bases, making the process safer and more cost-effective. sigmaaldrich.comacademie-sciences.fr

| Green Synthesis Technique | Key Advantages | Representative Research Findings |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free conditions. nih.govnih.govresearchgate.netacs.org | Efficient synthesis of alkyl aryl ethers using potassium carbonate as a solid base under microwave irradiation. nih.gov Catalyst-free methods have also been developed. nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields. magtech.com.cnnih.govchemicalbook.com | Combined microwave and ultrasound irradiation enables ether synthesis without phase-transfer catalysts. magtech.com.cnnih.gov |

| Phase-Transfer Catalysis | Avoids harsh, anhydrous solvents by using aqueous phases. acs.orgsigmaaldrich.comacademie-sciences.frsigmaaldrich.com | Facilitates the use of aqueous bases, making the synthesis safer and more economical. sigmaaldrich.comacademie-sciences.fr |

Exploration of Novel Catalytic Systems for Targeted Transformations

The functional groups present in this compound—the aryl ether linkage, the benzene (B151609) ring, and the bromoalkane chain—offer multiple sites for catalytic transformations. Future research will likely focus on developing novel catalytic systems for the selective functionalization of this scaffold.

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. magtech.com.cnnih.govacs.org These reactions could be employed to modify the this compound structure. For instance, the bromo group can be substituted via Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to introduce new functional groups. Nickel catalysts are also emerging as effective catalysts for cross-coupling reactions involving aryl ethers, potentially enabling the cleavage and functionalization of the C-O bond. researchgate.netnih.gov

C-H Activation: Direct C-H activation is a rapidly developing field in organic synthesis that allows for the functionalization of otherwise inert C-H bonds. st-andrews.ac.ukresearchgate.netrsc.org For this compound, catalytic systems could be designed to selectively activate C-H bonds on the methyl group or the aromatic ring, opening up new avenues for derivatization. Transition-metal-catalyzed C(sp3)-H functionalization is a particularly promising area for modifying the propyl chain. nih.govescholarship.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical transformations. mdpi.com While specific applications for this compound have yet to be extensively explored, enzymes could potentially be engineered to perform selective hydroxylations, oxidations, or other modifications on the molecule. For example, cytochrome P450 monooxygenases are known to catalyze the hydroxylation of aromatic compounds. researchgate.net

| Catalytic Transformation | Potential Application to this compound | Emerging Research Area |

| Cross-Coupling Reactions | Substitution of the bromo group; functionalization of the aryl ether linkage. researchgate.netmagtech.com.cnnih.govacs.orgnih.gov | Nickel-catalyzed C-O bond activation. researchgate.netnih.gov |

| C-H Activation | Functionalization of the methyl group or aromatic ring. st-andrews.ac.ukresearchgate.netrsc.org | Transition-metal-catalyzed C(sp3)-H functionalization. nih.govescholarship.orgresearchgate.net |

| Biocatalysis | Selective hydroxylation or oxidation. mdpi.comresearchgate.net | Engineering of enzymes for specific transformations. mdpi.com |

Expansion of Applications in Emerging Material Technologies

The structural motifs within this compound make it a promising building block for the synthesis of novel materials with advanced properties.

Liquid Crystals: The rigid aromatic core and the flexible alkoxy chain are characteristic features of many liquid crystalline compounds. bohrium.commdpi.comresearchgate.net By modifying the this compound scaffold, for example, by introducing mesogenic groups, it is conceivable to design new liquid crystals with specific phase behaviors and electro-optical properties. The synthesis of multifunctional cross-linking agents based on similar aromatic ether structures has been explored for the formation of liquid crystal gels. bohrium.com

Polymers: The bromo-functional group on the propyl chain can serve as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP). This would allow for the synthesis of well-defined polymers with a 3-methylphenoxypropyl end-group, potentially influencing the polymer's properties. Furthermore, derivatives of this compound could be incorporated as monomers in the synthesis of high-performance polymers, such as silicon-containing arylacetylene resins. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis is moving towards continuous manufacturing and automation, which offer significant advantages in terms of efficiency, safety, and reproducibility.

Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, is particularly well-suited for the synthesis of fine chemicals and pharmaceuticals. nih.govacs.orgrsc.org The synthesis of aryl ethers can be adapted to flow systems, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, reduced byproduct formation, and safer handling of reactive intermediates. nih.govacs.org

Automated Synthesis: Automated synthesis platforms, often coupled with artificial intelligence and machine learning, are revolutionizing the discovery and optimization of new molecules and reactions. sigmaaldrich.comyoutube.comchemrxiv.org The this compound scaffold could be integrated into these platforms as a building block for the rapid synthesis of compound libraries. These libraries could then be screened for biological activity or material properties, accelerating the discovery process.

Design of Next-Generation Functional Molecules Based on the Scaffold

The this compound framework provides a versatile starting point for the design of more complex and functional molecules, particularly in the field of medicinal chemistry and drug discovery.